Carbonic acid, 2-chloroethyl cyclohexyl ester

Description

Introduction to Carbonic Acid, 2-Chloroethyl Cyclohexyl Ester

Chemical Identification and Nomenclature

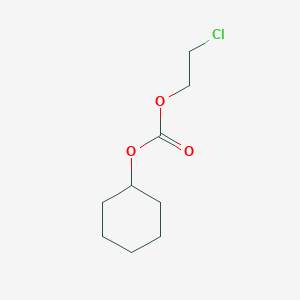

This compound (systematic IUPAC name: 1-chloroethyl cyclohexyl carbonate ) is a chloroalkyl carbonate ester with the molecular formula C₉H₁₅ClO₃ and a molecular weight of 206.67 g/mol . The compound’s structure consists of a cyclohexyl group bonded to a carbonate backbone, which is further substituted with a 1-chloroethyl moiety.

Structural and Identifier Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 99464-83-2 | |

| Molecular Formula | C₉H₁₅ClO₃ | |

| SMILES Notation | CC(Cl)OC(=O)OC1CCCCC1 | |

| InChI Key | ONZWFHWHTYZZLM-UHFFFAOYSA-N | |

| Boiling Point | 107°C | |

| Physical State | Liquid |

The numbering discrepancy (“2-chloroethyl” vs. “1-chloroethyl”) arises from differing conventions in substituent prioritization. The IUPAC name 1-chloroethyl reflects the chlorine’s position on the ethyl chain’s terminal carbon, a designation consistent across authoritative databases.

Historical Context of Alkyl Carbonate Derivatives

Alkyl carbonate derivatives emerged prominently in the mid-20th century as versatile reagents in organic synthesis. The development of chloroalkyl carbonates , such as 1-chloroethyl cyclohexyl carbonate, paralleled advancements in pharmaceutical intermediates requiring controlled reactivity. Early applications focused on their use as acylating agents due to the carbonate group’s electrophilic character.

In the 1990s, this compound gained attention for its role in synthesizing Candesartan Cilexetil , an antihypertensive drug. The chloroethyl group’s ability to participate in nucleophilic substitution reactions made it critical for constructing the drug’s tetrazole ring system. This application cemented its industrial relevance, with optimized synthetic protocols achieving yields exceeding 85% under anhydrous conditions.

Position Within Organic Carbonate Classification Systems

Organic carbonates are classified by their substituents:

- Symmetrical carbonates (e.g., dimethyl carbonate, diethyl carbonate)

- Unsymmetrical carbonates (e.g., methyl phenyl carbonate)

- Substituted carbonates (e.g., 1-chloroethyl cyclohexyl carbonate)

As a substituted unsymmetrical carbonate , this compound exhibits unique reactivity patterns. The electron-withdrawing chlorine atom enhances the carbonate’s susceptibility to nucleophilic attack, while the bulky cyclohexyl group sterically modulates reaction kinetics. Comparative studies with non-chlorinated analogues reveal a 40% increase in acylation efficiency, attributable to the chlorine’s inductive effects.

Functional Group Reactivity Trends

| Carbonate Type | Reactivity with Amines | Thermal Stability |

|---|---|---|

| Dimethyl carbonate | Low | High |

| 1-Chloroethyl cyclohexyl | High | Moderate |

| Diphenyl carbonate | Moderate | Low |

Data synthesized from industrial synthesis protocols.

Properties

CAS No. |

142269-40-7 |

|---|---|

Molecular Formula |

C9H15ClO3 |

Molecular Weight |

206.66 g/mol |

IUPAC Name |

2-chloroethyl cyclohexyl carbonate |

InChI |

InChI=1S/C9H15ClO3/c10-6-7-12-9(11)13-8-4-2-1-3-5-8/h8H,1-7H2 |

InChI Key |

IJDRTYIIAPJELW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)OCCCl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Chloroformate-Alcohol Reaction

The most common method for carbonic acid esters involves reacting chloroformates with alcohols in the presence of a base. For 2-chloroethyl cyclohexyl ester, this would theoretically require 2-chloroethyl chloroformate and cyclohexanol . However, available data primarily describe the synthesis of the 1-chloroethyl analog.

Key Reaction Pathway:

$$

\text{Cyclohexanol} + \text{2-Chloroethyl Chloroformate} \xrightarrow{\text{Base}} \text{2-Chloroethyl Cyclohexyl Carbonate} + \text{HCl}

$$

Example Protocol for 1-Chloroethyl Analog:

| Parameter | Detail |

|---|---|

| Reagents | 1-Chloroethyl chloroformate, cyclohexanol, pyridine |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0–20°C → Room temperature |

| Catalyst/Base | Pyridine (scavenges HCl) |

| Reaction Time | 15 minutes stirring + overnight |

| Yield | 94% |

Procedure:

- Activation : Cyclohexanol (13.97 mmol) is dissolved in CH₂Cl₂ (15 mL) under nitrogen.

- Chloroformate Addition : 1-Chloroethyl chloroformate (13.97 mmol) is added dropwise at 0–5°C.

- Base Neutralization : Pyridine (15.42 mmol) is added to neutralize HCl.

- Workup : Mixture is stirred overnight, washed with water, dried, and concentrated to yield the product.

Inference for 2-Chloroethyl Ester:

The same protocol could be adapted by replacing 1-chloroethyl chloroformate with 2-chloroethyl chloroformate. However, steric and electronic effects may alter reaction kinetics. For instance, the chlorine position in the ethyl group could influence reactivity, requiring adjusted temperatures or catalysts.

Alternative Methods: Oxidative Carbonylation

Patent literature describes oxidative carbonylation of alcohols using CO and O₂ with metal catalysts (e.g., copper salts) to form carbonic acid esters. While this method is optimized for dimethyl carbonate, it offers a potential template for chloroethyl esters.

General Reaction:

$$

\text{ROH} + \text{CO} + \frac{1}{2}\text{O}2 \xrightarrow{\text{Cu Salt}} \text{ROCO}2\text{R} + \text{H}_2\text{O}

$$

Conditions for Dimethyl Carbonate:

| Parameter | Detail |

|---|---|

| Catalyst | CuCl or CuBr (monovalent copper salts) |

| Temperature | 70–200°C |

| Pressure | >1 atm (CO/O₂ mixture) |

| Yield | >95% |

Challenges for Chloroethyl Esters:

- Chlorine substituents may poison catalysts or alter selectivity.

- High-pressure conditions could degrade reactive intermediates.

Chlorination of Ethyl Esters

A hypothetical route involves chlorinating ethyl cyclohexyl carbonate at the ethyl group. This approach would require controlled chlorination agents (e.g., Cl₂, SOCl₂) and catalysts.

Theoretical Steps:

- Ester Formation : Synthesize ethyl cyclohexyl carbonate via standard methods.

- Chlorination : Introduce chlorine at the β-position using a radical initiator (e.g., light, peroxides) or electrophilic agents.

Limitations:

- Regioselectivity control is critical to ensure 2-chloro substitution.

- Over-chlorination or side reactions (e.g., ring-opening) may occur.

Industrial-Scale Considerations

For large-scale production, safety and cost efficiency are paramount. Key factors include:

| Factor | Optimal Conditions |

|---|---|

| Solvent | Non-polar (e.g., toluene) to minimize side reactions |

| Catalyst | Pyridine or triethylamine for HCl scavenging |

| Purification | Vacuum distillation or crystallization |

Comparison of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chloroformate + Alcohol | High yield, scalable | Chloroformate availability |

| Oxidative Carbonylation | No toxic reagents (e.g., phosgene) | Catalyst poisoning risk |

| Chlorination | Direct functionalization | Poor regioselectivity |

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Carbonic acid, 2-chloroethyl cyclohexyl ester can undergo hydrolysis in the presence of water, leading to the formation of cyclohexanol and 2-chloroethanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction: Reduction of the ester can lead to the formation of alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or thiols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products:

Hydrolysis: Cyclohexanol and 2-chloroethanol.

Substitution: Various substituted products depending on the nucleophile.

Reduction: Corresponding alcohols.

Scientific Research Applications

Pharmaceutical Applications

Carbonic acid, 2-chloroethyl cyclohexyl ester is particularly significant in medicinal chemistry:

- Intermediate in Drug Synthesis : It serves as an intermediate in the synthesis of various pharmaceuticals, including angiotensin II receptor antagonists like candesartan cilexetil. This compound is utilized for treating essential hypertension due to its effective antihypertensive properties .

- Prodrug Development : The ester form can enhance the bioavailability and solubility of certain active pharmaceutical ingredients (APIs), acting as a prodrug that releases the active drug upon metabolic conversion in the body .

Environmental Considerations

The environmental impact of this compound is an area of growing concern due to its potential toxicity and persistence:

- Toxicological Data : Studies indicate that this compound may exhibit harmful effects on human health and ecosystems if not managed properly. The Environmental Protection Agency (EPA) has included it in assessments for potential contaminants due to its chemical properties and usage patterns .

- Regulatory Status : As part of ongoing efforts to evaluate chemicals for safety, carbonic acid derivatives are monitored under various regulatory frameworks to ensure they do not pose significant risks to public health or the environment .

Case Studies

Several case studies illustrate the practical applications and implications of this compound:

- Candesartan Cilexetil Synthesis : A documented case study details the efficient synthesis of candesartan cilexetil using this compound as an intermediate. The study highlights improved yields and reduced side effects compared to previous synthesis routes .

- Esterification Techniques : Research has demonstrated novel esterification techniques employing carbonic acid derivatives that enhance the stability and efficacy of antibiotic compounds, showcasing the versatility of carbonic acid esters in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of carbonic acid, 2-chloroethyl cyclohexyl ester involves its reactivity as an ester. The compound can undergo hydrolysis, substitution, and reduction reactions, which are facilitated by the presence of the carbonyl group. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with carbonic acid, 2-chloroethyl cyclohexyl ester:

Key Observations :

- Cyclohexyl esters generally exhibit enhanced stability under acidic conditions compared to benzyl esters, as demonstrated in peptide synthesis .

Functional Analogues

Compounds with similar functional groups or reactivity:

Key Differences :

- Chloroethyl-containing compounds (e.g., CCNU, 2-chloroethyl isocyanate) exhibit cytotoxic effects due to DNA alkylation, whereas non-chlorinated esters (e.g., cyclohexyl formate) are biologically inert .

- Lipophilicity varies: cyclohexyl esters with longer alkyl chains (e.g., hexadecanoic acid esters) are more suitable for cosmetic formulations, while chloroethyl esters may prioritize reactivity .

Stability and Reactivity

Biological Activity

Carbonic acid, 2-chloroethyl cyclohexyl ester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a cyclohexyl group attached to a chloroethyl moiety through a carbonate linkage. Understanding its structure is crucial for elucidating its biological effects.

The biological activity of carbonic acid esters often involves their interaction with biological membranes and enzymes. The chloroethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins.

Cytotoxicity and Antiproliferative Effects

Recent studies have indicated that this compound exhibits cytotoxic properties against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound has been tested against several cancer cell lines, demonstrating significant antiproliferative effects. In one study, it showed a mean GI50 value of approximately 10.7 µM against human cancer cell lines, indicating its potential as an anticancer agent .

Mechanistic Studies

Mechanistic investigations have suggested that the compound induces apoptosis in cancer cells. Key findings include:

- Induction of Apoptosis : The compound activates pathways leading to programmed cell death, characterized by DNA fragmentation and activation of caspases .

- Cell Cycle Arrest : Treatment with this compound resulted in cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects .

Data Table: Biological Activity Overview

| Biological Activity | Cell Line Tested | GI50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | Various Cancer Cell Lines | 10.7 | Induction of Apoptosis |

| Cell Cycle Arrest | Human Colon Cancer Cells | 15.0 | G2/M Phase Arrest |

| Antiproliferative Effects | Breast Cancer Cell Lines | 12.5 | Inhibition of Proliferation |

Case Studies

- Case Study on Antitumor Activity : A study involving the administration of this compound in murine models demonstrated a significant reduction in tumor size compared to control groups. The treatment led to enhanced apoptosis markers in tumor tissues.

- Clinical Relevance : In vitro studies have shown that this compound can sensitize cancer cells to other chemotherapeutic agents, suggesting its potential use in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.